

# Application Note: Protocols for Dissolving and Spinning Polyimides Using N-Methylpyrrolidone (NMP)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Methylpyrrolidone**

Cat. No.: **B7775990**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides detailed application notes and protocols for the dissolution of polyimides in **N-Methylpyrrolidone** (NMP) and the subsequent fabrication of polyimide fibers via electrospinning and wet spinning techniques. NMP is a highly effective polar aprotic solvent for a wide range of polymers, including many high-performance polyimides that are insoluble in common organic solvents.<sup>[1][2][3]</sup> These protocols offer a foundational methodology for researchers developing advanced materials for applications ranging from high-temperature filtration to biomedical engineering.

## Introduction to Polyimide Processing

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.<sup>[4]</sup> These properties make them suitable for demanding applications in aerospace, electronics, and filtration.<sup>[4][5]</sup> However, the rigid aromatic backbone that imparts these desirable characteristics also makes many polyimides intractable, as they are often insoluble and infusible.<sup>[4]</sup>

A common strategy to process these polymers is to use their soluble precursor, polyamic acid (PAA), which is then converted to polyimide through a thermal or chemical imidization process after being formed into a fiber or film.<sup>[6][7][8]</sup> Alternatively, introducing flexible linkages or bulky

side groups into the polymer backbone can render the final polyimide soluble in specific organic solvents.[9][10]

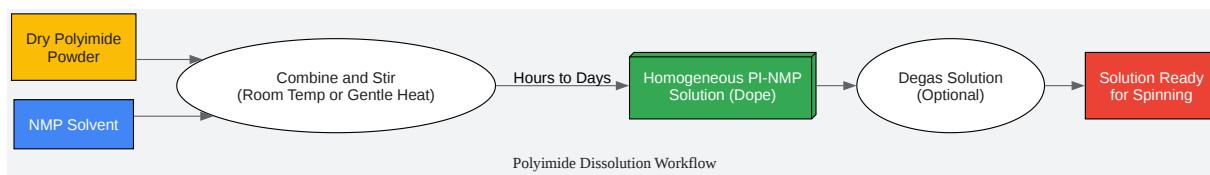
N-Methyl-2-pyrrolidone (NMP) is a powerful, high-boiling, polar aprotic solvent widely used for dissolving both polyamic acids and certain types of soluble polyimides.[1][3][11] Its ability to dissolve these polymers makes it a critical component in the formulation of solutions for spinning processes.[12][13]

## Polyimide Dissolution in N-Methylpyrrolidone (NMP)

The solubility of a specific polyimide in NMP depends heavily on its chemical structure.[14][15] Generally, polyimides with greater chain flexibility and less packing efficiency are more readily soluble.

## Protocol for Polyimide Solution Preparation

This protocol describes a general method for dissolving soluble polyimide powder in NMP. The optimal concentration will depend on the specific polyimide's molecular weight and the intended application (e.g., electrospinning, wet spinning).


### Materials and Equipment:

- Soluble polyimide (PI) powder (dried in a vacuum oven to remove moisture)
- **N-Methylpyrrolidone (NMP)**, anhydrous grade
- Glass vial or flask
- Magnetic stirrer and stir bar or mechanical overhead stirrer
- Heating mantle or oil bath (optional)
- Analytical balance

### Procedure:

- Determine Concentration: Decide on the desired weight percent (wt%) of the polyimide solution. Concentrations for spinning typically range from 10% to 30% w/v or w/w.[16][17]

- Weighing: Accurately weigh the required amount of dried polyimide powder and transfer it to the glass vial/flask.
- Solvent Addition: Add the calculated volume or weight of NMP to the flask.
- Dissolution:
  - Place the flask on the magnetic stirrer in a fume hood.
  - Begin stirring at a moderate speed to create a vortex without splashing.
  - Continue stirring at room temperature. Dissolution can take several hours to days depending on the polyimide's molecular weight and structure.[9]
  - If necessary, gentle heating (e.g., 40-60°C) can be applied to accelerate dissolution.[18] However, be cautious as excessive heat can cause solvent degradation or unwanted side reactions.
- Homogenization: Stir until the solution is completely homogeneous and no solid particles are visible. The resulting solution is often viscous and may have a characteristic amber or brown color.
- Degassing: Before spinning, it may be necessary to let the solution sit to allow air bubbles to dissipate or to degas the solution using a centrifuge or mild vacuum.



[Click to download full resolution via product page](#)

A flowchart of the polyimide dissolution process.

# Quantitative Data: Polyimide Solubility and Solution Properties

The following tables summarize typical data found in the literature for polyimide solutions in NMP.

Table 1: Solubility of Various Polyimides in NMP and Other Solvents

| Polyimide Type  | Dianhydride/Di amine | NMP Solubility | Other Soluble Solvents                     | Reference |
|-----------------|----------------------|----------------|--------------------------------------------|-----------|
| PI-1B           | BPDA/BAN-1           | Soluble        | m-cresol                                   | [15]      |
| PI-2B           | BPDA/BAN-2           | Soluble        | DMAc, CHCl <sub>3</sub>                    | [15]      |
| P84 Copolyimide | BTDA/TDI & MDI       | Good Solvent   | DMAc, DMF                                  | [12]      |
| DMEPMA-based    | Various              | Soluble        | THF, DMAc, CH <sub>2</sub> Cl <sub>2</sub> | [9]       |

| Amoco AI-10 | Polyamide-imide | Soluble | (Soluble in NMP/Acetophenone mixture) | [19] |

Note: Solubility can be highly dependent on the specific isomer and molecular weight of the polymer.

Table 2: Typical Polyimide-NMP Solution Properties

| Polymer                       | Concentration (% solids) | Viscosity (at 25°C)            | Reference |
|-------------------------------|--------------------------|--------------------------------|-----------|
| Skybond 705 (Polyimide)       | 20%                      | 1628 cps                       | [19]      |
| Skybond 705 (Polyimide)       | 10%                      | 67 cps                         | [19]      |
| Amoco AI-10 (Polyamide-imide) | 33%                      | ~188 cps (in NMP/Acetophenone) | [19]      |

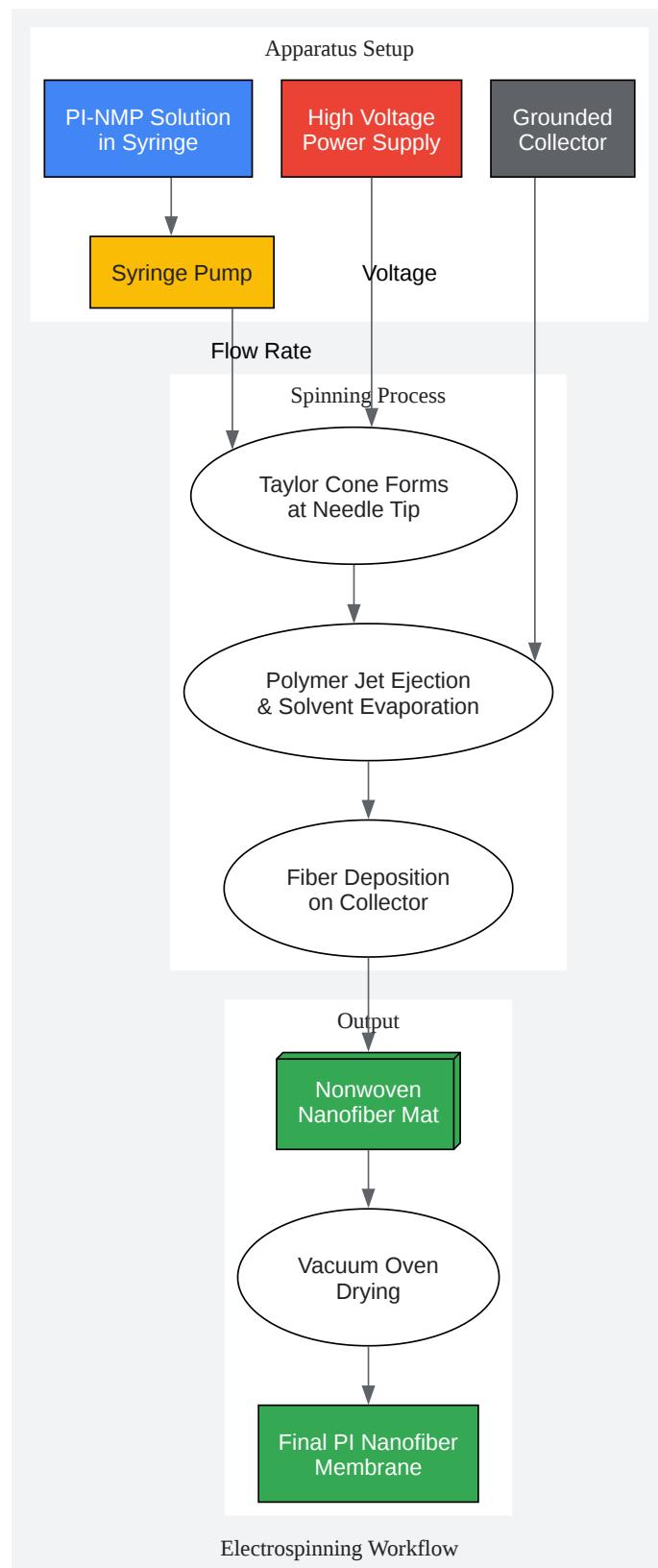
| PANI-O | 9% | ~10 Pa·s (10,000 cps) |[\[20\]](#) |

## Spinning of Polyimide-NMP Solutions

Once a homogeneous solution is prepared, it can be processed into fibers using several techniques. Electrospinning and wet spinning are two common laboratory and industrial methods.

### Electrospinning

Electrospinning uses a high-voltage electric field to draw a fine polymer filament from the tip of a syringe onto a collector. This method is highly effective for producing nonwoven mats of nanofibers with diameters ranging from nanometers to a few microns.[\[16\]](#)[\[21\]](#)


Materials and Equipment:

- Homogeneous, degassed PI-NMP solution (typically 15-25 wt%)[\[16\]](#)[\[21\]](#)
- Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)
- Plastic or glass syringe with a metal needle (e.g., 20-27 gauge)
- Grounded collector (e.g., flat plate or rotating mandrel covered with aluminum foil)
- Vacuum oven for post-spinning drying

Procedure:

- Setup: Place the electrospinning apparatus in a fume hood with controlled humidity.
- Loading: Load the PI-NMP solution into the syringe, ensuring no air bubbles are present.
- Positioning: Mount the syringe on the pump and position the needle spinneret a set distance (typically 15-25 cm) from the grounded collector.[\[17\]](#)[\[22\]](#)
- Parameter Setting:
  - Set the syringe pump to a steady, low flow rate (e.g., 0.1 - 1.5 mL/h).[\[16\]](#)[\[22\]](#)

- Set the high-voltage supply to the desired voltage (e.g., 15-25 kV).[16][22]
- Initiation: Connect the positive electrode of the power supply to the metal needle and ground the collector. Turn on the power supply and the syringe pump.
- Spinning: A Taylor cone should form at the needle tip, from which a polymer jet erupts and travels towards the collector. The solvent evaporates during this transit, and a solid fiber is deposited on the collector.
- Collection: Continue the process until a mat of the desired thickness is formed.
- Post-Processing: Carefully remove the nanofiber mat from the collector. Dry the mat in a vacuum oven (e.g., at 80-200°C for several hours) to remove residual NMP.[22]



[Click to download full resolution via product page](#)

A schematic of the electrospinning process.

Table 3: Example Electrospinning Parameters and Resulting Fiber Properties

| Polymer Conc. (wt%) | Voltage (kV) | Flow Rate   | Tip-Collector Distance (cm) | Avg. Fiber Diameter (nm) | Reference |
|---------------------|--------------|-------------|-----------------------------|--------------------------|-----------|
| 16.78%              | 17           | 1.4 mL/h    | -                           | -                        | [16]      |
| 20%                 | 15-22        | 2-30 µL/min | 22                          | 280 - 1000               | [21]      |
| 20%                 | 15           | 0.1 mL/h    | 15                          | -                        | [22]      |

| 15% (PEEK/PI blend) | 22 | 20 µL/min | 20 | 211 - 304 | [17] |

Note: '-' indicates data not specified in the cited abstract.

## Wet Spinning

In wet spinning, the polymer solution is extruded through a spinneret directly into a coagulation bath.[20] The solvent (NMP) diffuses out of the polymer filament and into the bath, while a non-solvent from the bath diffuses in, causing the polymer to precipitate and form a solid fiber.[20] [23]

### Materials and Equipment:

- Homogeneous, degassed PI-NMP solution ("dope")
- Spinning apparatus (gear pump or syringe pump, filter assembly, spinneret)
- Coagulation bath containing a non-solvent (e.g., water, ethanol, or a mixture with NMP)[20]
- Godet wheels or rollers for drawing the fiber
- Washing baths
- Drying oven

### Procedure:

- Dope Preparation: Prepare a high-viscosity PI-NMP solution as described in Section 2.1.
- Extrusion: Pump the dope solution at a constant rate through a spinneret, which is submerged in the coagulation bath.
- Coagulation: As the filament emerges from the spinneret, the polymer precipitates upon contact with the coagulation liquid, forming a solid fiber. The composition of the bath is critical; a "soft" coagulant (e.g., a mixture of NMP and water/ethanol) allows for slower precipitation and can lead to a denser fiber structure.[20]
- Drawing: The nascent fiber is drawn out of the coagulation bath and stretched between sets of rollers (godets) rotating at different speeds. This drawing process aligns the polymer chains, improving the fiber's mechanical properties.
- Washing: The fiber is passed through subsequent baths (e.g., containing water) to remove any residual NMP.
- Drying & Heat Treatment: The washed fiber is dried to remove water and may be subjected to further heat treatment to enhance its properties.



[Click to download full resolution via product page](#)

A simplified diagram of the wet spinning process.

Table 4: Example Wet Spinning Parameters and Resulting Fiber Properties

| Polymer Solution | Coagulation |                                  |                                                      | Resulting Fiber Properties | Reference |
|------------------|-------------|----------------------------------|------------------------------------------------------|----------------------------|-----------|
|                  | Bath        | Composition (Ethanol/Water /NMP) | Key Finding                                          |                            |           |
| PANI-O in NMP    | 20/10/70    |                                  | Optimal for defect-free fibers from high MW polymer. | Strength: ~250 MPa         | [20]      |
| PANI-O in NMP    | 25/10/65    |                                  | "Stiffer" bath used for lower viscosity solutions.   | Elongation: 50%            | [20]      |

| PANI-O in NMP | Water/NMP (20/80) | Increased polymer concentration (9% vs 6%) reduced defects. | Modulus: ~2.1 GPa | [20] |

## Conclusion

**N-Methylpyrrolidone** is an indispensable solvent for the laboratory and industrial processing of high-performance polyimides. By carefully selecting the polyimide structure and controlling the parameters of the dissolution and spinning processes, researchers can fabricate advanced fibrous materials. The protocols and data presented here provide a comprehensive starting point for developing polyimide-based components for a variety of scientific and technological applications. Proper post-processing, including thorough solvent removal, is critical to achieving the desired final material properties.[24][25]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. n-Methylpyrrolidone – Versatile Solvent for Coatings and Paints [penpet.com]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. fire.tc.faa.gov [fire.tc.faa.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyimide fibers prepared by dry-spinning process: imidization degree and mechanical properties | Semantic Scholar [semanticscholar.org]
- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP3045488A1 - Polyimide compositions and methods - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrospinning of High-Performance Nanofibres: State of the Art and Insights into the Path Forward [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. US5502143A - Process for preparing polyimide resins - Google Patents [patents.google.com]
- 19. US4495321A - Polyimide and/or polyamide-imide compositions in mixed solvents - Google Patents [patents.google.com]
- 20. Some Specifics of Defect-Free Poly-(o-aminophenylene)naphthoylenimide Fibers Preparation by Wet Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Wet spinning of aliphatic and aromatic polyamides | CoLab [colab.ws]

- 24. csmantech.org [csmantech.org]
- 25. US5171693A - Method for the determination of N-methyl-2-pyrrolidone (NMP) content in polyimide resin pre-impregnated fabric - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Note: Protocols for Dissolving and Spinning Polyimides Using N-Methylpyrrolidone (NMP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7775990#using-n-methylpyrrolidone-for-dissolving-and-spinning-polyimides]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)